N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N'-cyclopentylthiourea
Overview
Description
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N’-cyclopentylthiourea is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a 2-chloro-6-fluorobenzyl group and a cyclopentylthiourea moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N’-cyclopentylthiourea typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Preparation of 2-chloro-6-fluorobenzyl chloride: This intermediate is synthesized by chlorinating 2-chloro-6-fluorotoluene using chlorine gas in the presence of a catalyst such as phosphorus trichloride.
Formation of 1-(2-chloro-6-fluorobenzyl)-1H-pyrazole: The benzyl chloride intermediate reacts with pyrazole under basic conditions to form the pyrazole derivative.
Cyclopentylthiourea synthesis: Cyclopentylamine reacts with thiophosgene to produce cyclopentylthiourea.
Final coupling reaction: The pyrazole derivative is then coupled with cyclopentylthiourea under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N’-cyclopentylthiourea undergoes various chemical reactions, including:
Substitution reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives or reduced to form thiol derivatives.
Coupling reactions: The pyrazole ring can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted benzyl derivatives.
Oxidation: Sulfonyl derivatives.
Reduction: Thiol derivatives.
Scientific Research Applications
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N’-cyclopentylthiourea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N’-cyclopentylthiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-chloro-6-fluorobenzyl)piperazine: Shares the 2-chloro-6-fluorobenzyl group but differs in the core structure.
2-chloro-6-fluorobenzyl chloride: A precursor in the synthesis of the target compound.
Uniqueness
N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-4-yl]-N’-cyclopentylthiourea is unique due to its combination of a pyrazole ring and a cyclopentylthiourea moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-yl]-3-cyclopentylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4S/c17-14-6-3-7-15(18)13(14)10-22-9-12(8-19-22)21-16(23)20-11-4-1-2-5-11/h3,6-9,11H,1-2,4-5,10H2,(H2,20,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMIZXKAENSXIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CN(N=C2)CC3=C(C=CC=C3Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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